molecular formula C14H11FN4OS B2699088 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2192745-31-4

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2699088
CAS No.: 2192745-31-4
M. Wt: 302.33
InChI Key: CJSXIOGYZMGRCA-UHFFFAOYSA-N
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Description

Evolution of Triazole-Containing Heterocycles in Medicinal Chemistry

The 1,2,3-triazole ring has become a cornerstone of medicinal chemistry due to its synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its robust pharmacokinetic properties. Early studies demonstrated that triazoles resist metabolic degradation, participate in hydrogen bonding, and act as bioisosteres for amide bonds, enabling their use in peptide mimetics. By the 2010s, triazole hybrids had emerged as lead compounds against diverse targets, including kinases, histone deacetylases (HDACs), and ATP-binding cassette transporters like P-glycoprotein (P-gp). For instance, triazole-acridine hybrids exhibited dual inhibition of topoisomerase (Topo) and HDACs, with nanomolar potency against leukemia cells. The table below summarizes key milestones in triazole-based drug development:

Year Discovery/Application Significance Source
2002 Fluconazole (antifungal) Demonstrated triazole’s CYP51 inhibition
2015 Triazole-isoquinoline hybrids as P-gp inhibitors Overcame multidrug resistance in cancer cells
2018 Triazole-hydroxamic acids as HDAC1/6 inhibitors Achieved IC~50~ values ≤3.9 nM

These advancements underscore the triazole’s adaptability in addressing evolving therapeutic challenges.

Development of Azetidinyl Compounds in Pharmaceutical Research

Azetidine, a four-membered nitrogen heterocycle, gained prominence for its strained ring system, which enhances binding affinity through conformational restriction. Early azetidine derivatives, such as the β-lactam antibiotic aztreonam, highlighted the scaffold’s compatibility with enzymatic targets. Recent innovations include azetidine-containing kinase inhibitors (e.g., crizotinib analogs) and G protein-coupled receptor (GPCR) modulators. The strain energy of azetidine (~26 kcal/mol) facilitates ring-opening reactions, enabling covalent interactions with biological nucleophiles like cysteine residues. Synthetic methodologies, such as palladium-catalyzed C–H functionalization and [2+2] cycloadditions, have expanded access to substituted azetidines, including 3-triazolyl variants.

Significance of Fluorinated Benzo[b]Thiophene Scaffolds

Fluorination at the 5-position of benzo[b]thiophene enhances metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation. The benzo[b]thiophene core itself contributes to π-π stacking interactions with aromatic residues in binding pockets, as seen in serotonin receptor antagonists. Fluorine’s electronegativity also polarizes adjacent C–H bonds, strengthening hydrogen-bond interactions. For example, 5-fluorobenzo[b]thiophene-2-carboxamide derivatives exhibited improved IC~50~ values (~15 nM) against carbonic anhydrase IX compared to non-fluorinated analogs.

Emergence of Hybrid Heterocyclic Systems

Hybrid heterocycles combine pharmacophores from distinct chemical classes to exploit complementary mechanisms of action. The integration of 1,2,3-triazole, azetidine, and benzo[b]thiophene in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone exemplifies this trend. Triazole-azetidine linkages, synthesized via CuAAC, introduce conformational rigidity while maintaining solubility. Meanwhile, the 5-fluorobenzo[b]thiophene unit augments target affinity through hydrophobic and dipole interactions. Such hybrids have demonstrated efficacy against resistant bacterial strains and oncology targets, with improved pharmacokinetic profiles over parent scaffolds.

Research Objectives and Scientific Importance

This compound’s design addresses three critical challenges in modern drug discovery:

  • Overcoming Multidrug Resistance : Hybridization may bypass efflux pumps like P-gp through structural novelty.
  • Enhancing Selectivity : The azetidine’s strain energy and triazole’s hydrogen-bonding capacity could reduce off-target effects.
  • Optimizing Pharmacokinetics : Fluorination mitigates first-pass metabolism, extending plasma half-life.

Current research focuses on synthesizing analogs, evaluating target engagement, and establishing structure-activity relationships (SARs) to refine potency and selectivity.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c15-10-1-2-12-9(5-10)6-13(21-12)14(20)18-7-11(8-18)19-16-3-4-17-19/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSXIOGYZMGRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the click chemistry step, as well as the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .

  • Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The fluorine atom in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Tetrahydrofuran, dichloromethane, dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties : Recent studies indicate that compounds containing triazole rings exhibit significant antimicrobial activities. The triazole moiety in this compound can interact with biological targets such as enzymes and receptors, potentially leading to the inhibition of microbial growth. For instance, similar triazole derivatives have shown promising results against various bacterial strains and fungi .

Anticancer Activity : The incorporation of the azetidine and benzothiophene structures enhances the biological activity of this compound. Research has demonstrated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The fluorinated benzothiophene moiety may also improve the compound's lipophilicity, facilitating better cellular uptake .

Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions at the molecular level. The triazole ring can form hydrogen bonds with active site residues in target enzymes, while the hydrophobic interactions from the fluorinated moiety can enhance binding affinity .

Synthesis and Characterization

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves several key steps:

  • Formation of the Triazole Ring : This is often achieved through a click chemistry approach involving azide and alkyne precursors under copper-catalyzed conditions.
  • Synthesis of the Azetidine Ring : The azetidine ring is formed through cyclization reactions using suitable precursors under controlled conditions to ensure proper ring closure.
  • Attachment of the Benzothiophene Moiety : This step may involve nucleophilic substitution reactions or coupling methods to integrate the fluorinated benzothiophene into the molecular structure .

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the synthesis and purity of the compound.

Potential Industrial Applications

Given its unique properties, this compound may find applications beyond medicinal chemistry:

Material Science : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications is crucial for optimizing device performance.

Agricultural Chemistry : Compounds with triazole structures are known for their fungicidal properties. Therefore, derivatives like this one could be explored for use in agricultural formulations aimed at controlling fungal pathogens affecting crops.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorinated benzothiophene moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorobenzo[b]thiophen-2-yl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-methylbenzo[b]thiophen-2-yl)methanone

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone lies in its combination of a triazole ring, an azetidine ring, and a fluorinated benzothiophene moiety. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a member of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a triazole ring linked to an azetidine moiety and a 5-fluorobenzo[b]thiophene group. This unique configuration is believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC16H14N4OS
Molecular Weight302.37 g/mol
CAS Number2176270-91-8
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have demonstrated potent activity against several cancer types:

  • Colon Cancer (HCT116) : IC50 = 0.43 µM
  • Breast Cancer (MCF7) : IC50 = 2.70 µM
  • Lung Cancer (A549) : IC50 = 4.07 µM

These findings suggest that the compound may inhibit the proliferation and migration of cancer cells effectively while sparing normal cells from cytotoxic effects .

The mechanism underlying the anticancer activity of triazole derivatives often involves:

  • Induction of Apoptosis : Compounds trigger apoptotic pathways through the activation of caspases and alterations in mitochondrial membrane potential.
  • Cell Cycle Arrest : Many triazole derivatives cause cell cycle arrest at various phases, particularly G2/M phase, which is crucial for halting the proliferation of cancer cells.
  • Inhibition of Key Signaling Pathways : Some studies highlight the inhibition of nuclear factor kappa B (NF-kB), which is significant in cancer progression and inflammation .

Antimicrobial Activity

In addition to anticancer properties, triazole-containing compounds have shown promising antimicrobial effects against various pathogens. For example:

  • Antibacterial Activity : Some derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Triazoles are well-known for their antifungal properties, particularly in treating infections caused by Candida species.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar triazole compounds:

  • Study on Anticancer Activity : A study evaluated a series of triazole derivatives against HCT116 cells, revealing that modifications to the lateral chain significantly impacted their anticancer potency.
    • Findings : Compound with a triazole moiety showed an IC50 value significantly lower than traditional chemotherapeutics like cisplatin.
  • Antimicrobial Evaluation : Another research focused on the synthesis and evaluation of triazole derivatives against bacterial strains, demonstrating broad-spectrum activity with minimal cytotoxicity towards human cell lines .

Future Directions

The ongoing research into triazole-containing compounds suggests several avenues for future exploration:

  • Structural Modifications : Further modifications could enhance selectivity and potency against specific cancer types or pathogens.
  • Combination Therapies : Investigating the synergistic effects with existing therapies may improve treatment outcomes in resistant cancer strains or infections.
  • In Vivo Studies : More comprehensive in vivo studies are necessary to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.

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